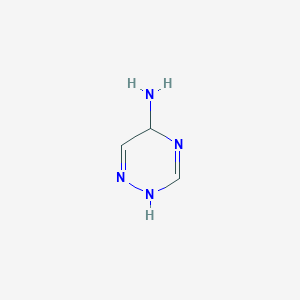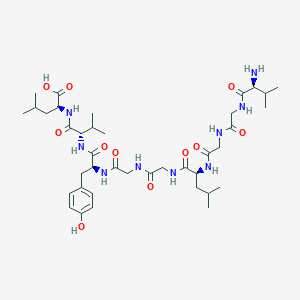
2,5-Dihydro-1,2,4-triazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydro-1,2,4-triazin-5-amine is a heterocyclic compound that belongs to the triazine family Triazines are a class of nitrogen-containing heterocycles with three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1,2,4-triazin-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with nitriles or amidines can lead to the formation of triazine rings. Another method involves the use of [4+2] cycloaddition reactions, where dienes and azides are reacted to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazines with different functional groups.
Scientific Research Applications
2,5-Dihydro-1,2,4-triazin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell death .
Comparison with Similar Compounds
2,5-Dihydro-1,2,4-triazin-5-amine can be compared with other triazine derivatives, such as:
1,3,5-Triazine:
2,4,6-Trichloro-1,3,5-triazine: Used as a precursor for herbicides and reactive dyes.
1,2,3-Triazine: Less common but used in specialized chemical synthesis.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
831218-58-7 |
|---|---|
Molecular Formula |
C3H6N4 |
Molecular Weight |
98.11 g/mol |
IUPAC Name |
2,5-dihydro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C3H6N4/c4-3-1-6-7-2-5-3/h1-3H,4H2,(H,5,7) |
InChI Key |
GTYAQNONSULROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC=NC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)
![Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B14196113.png)
![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)

![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)

![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)

![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
